4-Bromo-2,3-dimethylaniline hydrobromide
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Overview
Description
4-Bromo-2,3-dimethylaniline hydrobromide is an organic compound with the molecular formula C8H11Br2N. It is a derivative of aniline, where the aniline ring is substituted with bromine and methyl groups. This compound is often used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,3-dimethylaniline hydrobromide typically involves the bromination of 2,3-dimethylaniline. The reaction is carried out using bromine or a brominating agent such as pyridine hydrobromide perbromide. The reaction conditions include maintaining a controlled temperature and using an appropriate solvent like acetic acid .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The crude product is often purified through recrystallization from solvents like petroleum ether .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,3-dimethylaniline hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: The nitro group can be reduced to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include brominating agents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while oxidation reactions can produce quinones .
Scientific Research Applications
4-Bromo-2,3-dimethylaniline hydrobromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2,3-dimethylaniline hydrobromide involves its interaction with molecular targets such as enzymes and proteins. The bromine and methyl groups on the aniline ring influence its binding affinity and reactivity. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation .
Comparison with Similar Compounds
Similar Compounds
4-Bromoaniline: Similar structure but lacks the methyl groups.
2,3-Dimethylaniline: Similar structure but lacks the bromine atom.
4-Chloro-2,3-dimethylaniline: Similar structure with chlorine instead of bromine.
Uniqueness
4-Bromo-2,3-dimethylaniline hydrobromide is unique due to the presence of both bromine and methyl groups on the aniline ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable in various chemical and biological applications .
Properties
IUPAC Name |
4-bromo-2,3-dimethylaniline;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.BrH/c1-5-6(2)8(10)4-3-7(5)9;/h3-4H,10H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQUYWPEOMXASJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)N.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Br2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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